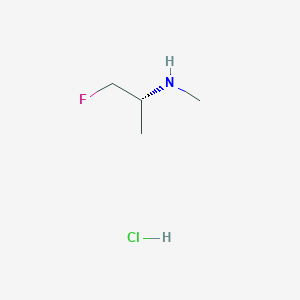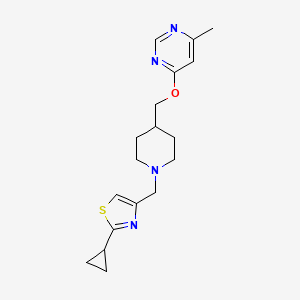
2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole is a useful research compound. Its molecular formula is C18H24N4OS and its molecular weight is 344.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Applications
The compound 2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole represents a class of compounds that have been explored for various scientific research applications. Although the exact compound might not have been directly studied, related thiazole, pyrimidine, and piperidine derivatives have shown significant promise in the fields of medicinal chemistry and drug discovery.
Antimicrobial and Antifungal Activities : Thiazolopyrimidine and related derivatives have been synthesized with an aim to evaluate their potential antimicrobial activities. Compounds such as thiazolopyrimidines and thiopyrimidines starting from cyclohexanone derivatives have demonstrated antimicrobial properties, suggesting that similar structures might possess useful biological activities (Hawas et al., 2012). Additionally, thiazolo[3,2]pyridines containing pyrazolyl moieties have been reported to show antimicrobial activity, highlighting the importance of thiazole scaffolds in developing antimicrobial agents (El-Emary et al., 2005).
Synthesis of α-Aminophosphonates : The compound 2-cyclopropylpyrimidin-4-carbaldehyde has been utilized in the synthesis of α-aminophosphonates, indicating the role of pyrimidine derivatives in the development of compounds with potential pharmacological applications (Reddy et al., 2014). These compounds are of interest due to their wide range of biological activities.
Analgesic and Antiparkinsonian Activities : Research on thiazolopyrimidine and pyrazoline derivatives from acetylpyridine derivatives has demonstrated that these compounds possess analgesic and antiparkinsonian activities, comparable to known drugs such as Valdecoxib® and Benzatropine® (Amr et al., 2008). This suggests potential applications of similar compounds in treating neurological conditions.
Cytotoxic Activities : The synthesis and evaluation of thiazolopyrimidine derivatives incorporating sugar moieties have been explored for their cytotoxic activities against various cancer cell lines, including breast and colorectal cancer cells. Compounds showing high activity against these cell lines suggest the potential for developing novel anticancer agents (Basiony et al., 2020).
properties
IUPAC Name |
2-cyclopropyl-4-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13-8-17(20-12-19-13)23-10-14-4-6-22(7-5-14)9-16-11-24-18(21-16)15-2-3-15/h8,11-12,14-15H,2-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKVOPBDLREDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=CSC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

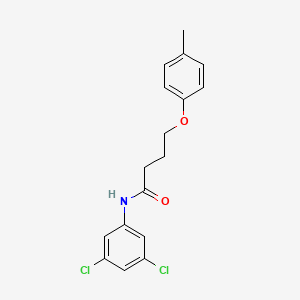

![3-[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2446750.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2446754.png)

![1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one](/img/structure/B2446758.png)
![4-benzoyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2446761.png)
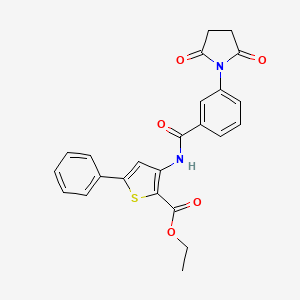
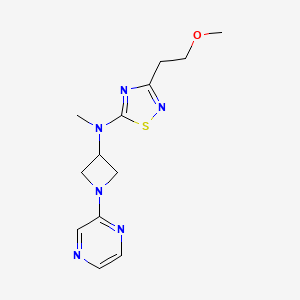

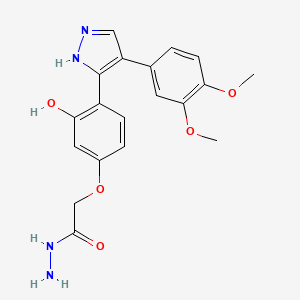
![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)
